molecular formula C8H17ClN2O B13467025 N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride

N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride

Cat. No.: B13467025
M. Wt: 192.68 g/mol
InChI Key: MCAGSHLKJKYMPD-UHFFFAOYSA-N
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Description

N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride typically involves the reaction of 4,4-dimethylpyrrolidine with a suitable carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the carboxamide group. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-methylpyrrolidine-2-carboxamide
  • N,N,2-trimethylpyrrolidine-2-carboxamide hydrochloride
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on relevant studies, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₇H₁₅N
  • Molecular Weight : 115.21 g/mol
  • CAS Number : 1948273-02-6
  • InChI Key : JOSFQWNOUSNZBP-UUZHKXTQSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have indicated that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of enoyl-acyl carrier protein reductase (InhA), which is crucial in fatty acid biosynthesis in bacteria.

In Silico Studies

In silico docking studies have revealed that this compound can form a hydrogen-bonding network with the active site residues of InhA. This interaction is believed to stabilize the compound within the active site, enhancing its inhibitory effects on the enzyme .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceBiological TargetIC50 (µM)Selectivity IndexObservations
Plasmodium falciparum0.199>100Strong antiparasitic activity observed.
Enoyl-ACP reductase0.12Not specifiedEffective inhibitor in bacterial systems.
Human GSK-3>10LowWeak inhibition compared to other compounds.

Case Studies

  • Antiparasitic Activity :
    A study focusing on antiplasmodial activity demonstrated that this compound exhibits significant inhibition of Plasmodium falciparum with an IC50 value of 0.199 µM. This indicates a strong potential for development as an antimalarial agent .
  • Enzyme Inhibition :
    Research on its role as an inhibitor of enoyl-acyl carrier protein reductase indicated that this compound can effectively inhibit bacterial growth by disrupting fatty acid synthesis pathways. The IC50 value reported was approximately 0.12 µM .
  • Selectivity and Toxicity :
    In cytotoxicity assays on human cell lines (HEK293T), the compound showed a selectivity index greater than 100 when tested against P. falciparum, suggesting a favorable safety profile for potential therapeutic use .

Properties

Molecular Formula

C8H17ClN2O

Molecular Weight

192.68 g/mol

IUPAC Name

N,4,4-trimethylpyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C8H16N2O.ClH/c1-8(2)4-6(10-5-8)7(11)9-3;/h6,10H,4-5H2,1-3H3,(H,9,11);1H

InChI Key

MCAGSHLKJKYMPD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(NC1)C(=O)NC)C.Cl

Origin of Product

United States

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